molecular formula C10H15BrSi B8492169 [2-(Bromomethyl)phenyl](trimethyl)silane CAS No. 17903-43-4

[2-(Bromomethyl)phenyl](trimethyl)silane

Cat. No.: B8492169
CAS No.: 17903-43-4
M. Wt: 243.21 g/mol
InChI Key: PQFMANPGRJDQIK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)phenylsilane is an organosilicon compound featuring a benzene ring substituted with a bromomethyl (-CH₂Br) group at the ortho position and a trimethylsilyl (-Si(CH₃)₃) group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.

Properties

CAS No.

17903-43-4

Molecular Formula

C10H15BrSi

Molecular Weight

243.21 g/mol

IUPAC Name

[2-(bromomethyl)phenyl]-trimethylsilane

InChI

InChI=1S/C10H15BrSi/c1-12(2,3)10-7-5-4-6-9(10)8-11/h4-7H,8H2,1-3H3

InChI Key

PQFMANPGRJDQIK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC=C1CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular data for 2-(Bromomethyl)phenylsilane and related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Key Features
2-(Bromomethyl)phenylsilane* Not available C₁₀H₁₅BrSi 243.22 -Si(CH₃)₃ and -CH₂Br (ortho) Hypothetical structure
4-(Bromomethyl)phenylsilane 17903-42-3 C₁₀H₁₅BrSi 243.22 -Si(CH₃)₃ and -CH₂Br (para) Para-substituted bromomethyl silane
[(2-Bromophenyl)methyl]trimethylsilane 1833-44-9 C₁₀H₁₅BrSi 243.22 -CH₂-Si(CH₃)₃ attached to 2-bromophenyl Bromine on benzene, methyl-Si linkage
Bromotrimethylsilane (TMSBr) 2857-97-8 C₃H₉BrSi 153.09 -Si(CH₃)₃Br Simple silylating agent
[(2-Bromophenyl)oxy]trimethylsilane 36601-47-5 C₉H₁₃BrOSi 245.19 -O-Si(CH₃)₃ attached to 2-bromophenyl Ether linkage, ortho substitution

*Hypothetical structure inferred from analogous compounds.

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Bromophenyl Substituents :

    • The para-bromomethyl silane (4-(Bromomethyl)phenylsilane) is more reactive in nucleophilic substitutions (e.g., Suzuki coupling) due to the mobility of the bromomethyl group compared to bromine directly attached to the benzene ring in [(2-bromophenyl)methyl]trimethylsilane .
    • Bromotrimethylsilane (TMSBr) exhibits distinct reactivity as a silylating agent, converting alcohols to silyl ethers and cleaving esters .
  • Steric and Electronic Effects: Ortho-substituted compounds (e.g., [(2-bromophenyl)methyl]trimethylsilane) face steric hindrance, reducing reactivity in some coupling reactions compared to para isomers . The ethynyl group in (4-Bromophenyl)ethynylsilane (CAS 16116-78-2) enables use in Sonogashira couplings, a pathway less accessible to bromomethyl silanes .

Research Findings and Data

Key Physical Properties

Property 4-(Bromomethyl)phenylsilane [(2-Bromophenyl)methyl]trimethylsilane Bromotrimethylsilane
Molecular Weight 243.22 243.22 153.09
Appearance Not reported Liquid Liquid (hygroscopic)
Storage Conditions Not reported 4°C (inert atmosphere) Dry, cool environment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)phenylsilane, and how can purity be ensured?

  • Methodology : The compound can be synthesized via bromination of 2-(methyl)phenylsilane using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux. Alternatively, direct silylation of 2-bromobenzyl bromide with trimethylsilyl chloride in the presence of a base (e.g., Et₃N) may be employed.
  • Purification : Column chromatography on silica gel (hexane/EtOAc gradient) or recrystallization from ethanol at low temperatures is recommended. Purity (>95%) can be confirmed via ¹H NMR and GC-MS .

Q. What are the key reactivity patterns of 2-(Bromomethyl)phenylsilane with nucleophiles?

  • The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides to form functionalized silanes. For example:

  • Reaction with NaN₃ yields 2-(azidomethyl)phenylsilane, a precursor for click chemistry.
  • Treatment with KCN produces 2-(cyanomethyl)phenylsilane, useful in further coupling reactions.
    • Caution : Steric hindrance from the trimethylsilyl group may reduce reaction rates; polar aprotic solvents (DMF, DMSO) enhance reactivity .

Q. How does the trimethylsilyl group influence the stability and handling of this compound?

  • The trimethylsilyl group enhances thermal stability but increases susceptibility to hydrolysis. Storage under inert gas (Ar/N₂) and anhydrous conditions (e.g., molecular sieves) is critical. Hydrolysis products include silanols, which can be monitored via IR (broad O-H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can 2-(Bromomethyl)phenylsilane be utilized in cross-coupling reactions for complex molecule synthesis?

  • Applications :

  • Suzuki-Miyaura Coupling : The bromomethyl group enables Pd-catalyzed coupling with arylboronic acids to generate biphenyl-silane hybrids. Optimize with Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in toluene/water (3:1) at 80°C .
  • Photoredox Catalysis : Under blue light, the compound participates in radical cascade reactions for constructing polycyclic siloxanes. Use Ru(bpy)₃Cl₂ as a catalyst and ascorbic acid as a reductant .
    • Data Contradiction : While Pd-based systems are reliable, competing β-hydride elimination may occur in sterically hindered substrates. Control via low-temperature protocols (0–25°C) minimizes side products .

Q. What strategies improve regioselectivity in the functionalization of 2-(Bromomethyl)phenylsilane?

  • Steric and Electronic Modulation :

  • Electrophilic Aromatic Substitution : The electron-donating trimethylsilyl group directs electrophiles (e.g., NO₂⁺) to the para position of the bromomethyl substituent.
  • Transition-Metal Catalysis : Ni(0)-catalyzed C–H activation selectively modifies the ortho position relative to the silyl group. Ligand choice (e.g., bipyridine vs. phosphines) tunes selectivity .
    • Table: Selectivity Trends
Reaction TypePreferred PositionYield (%)Conditions
Electrophilic NitrationPara78–85HNO₃, H₂SO₄, 0°C
Ni-Catalyzed C–H ArylationOrtho65–72Ni(cod)₂, PCy₃, 80°C

Q. How can computational methods predict the reactivity of 2-(Bromomethyl)phenylsilane in novel reaction systems?

  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attack. For example, the LUMO of the bromomethyl group (-2.1 eV) suggests susceptibility to nucleophilic substitution .
  • MD Simulations : Simulate solvent effects on reaction pathways. Polar solvents stabilize transition states in SN2 mechanisms, reducing activation energy by ~15 kcal/mol compared to nonpolar media .

Methodological Notes

  • Safety : Handle brominated silanes in a fume hood; use PPE to avoid exposure to corrosive byproducts (e.g., HBr).
  • Data Validation : Cross-reference NMR (δ 0.25 ppm for Si(CH₃)₃) and HRMS ([M+H⁺] calcd. 257.03) for structural confirmation .

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